N-(cyanomethyl)-2,4-dimethoxybenzamide
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Overview
Description
N-(cyanomethyl)-2,4-dimethoxybenzamide is an organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyanomethyl group attached to the nitrogen atom of the benzamide structure, which also contains two methoxy groups at the 2 and 4 positions of the benzene ring. Cyanoacetamides are known for their versatility in synthetic chemistry and their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2,4-dimethoxybenzamide can be achieved through the reaction of 2,4-dimethoxybenzoyl chloride with cyanomethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The active hydrogen on the cyanomethyl group can take part in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Condensation Reactions: Aldehydes or ketones in the presence of a catalyst like piperidine or pyridine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Various substituted benzamides.
Condensation Reactions: Heterocyclic compounds such as imidazoles or pyridines.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
N-(cyanomethyl)-2,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The cyanomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The methoxy groups on the benzene ring may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-2-chloroisonicotinamide
- N-(cyanomethyl)-2,3-dimethoxypyridine
- N-(cyanomethyl)-2,4-dimethoxyphenylacetamide
Uniqueness
N-(cyanomethyl)-2,4-dimethoxybenzamide is unique due to the presence of both cyanomethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile synthetic applications and potential therapeutic uses.
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-(cyanomethyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C11H12N2O3/c1-15-8-3-4-9(10(7-8)16-2)11(14)13-6-5-12/h3-4,7H,6H2,1-2H3,(H,13,14) |
InChI Key |
JGRNDPIKUZRCEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC#N)OC |
Origin of Product |
United States |
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